[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid
Description
Properties
IUPAC Name |
2-(6-morpholin-4-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c17-8(18)5-16-7-14-9-10(12-6-13-11(9)16)15-1-3-19-4-2-15/h6-7H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKDFYOXVUILOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of extensive study.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves the reaction of 6-chloropurine with morpholine under basic conditions, followed by acetic acid derivatization. This synthetic route is crucial for obtaining the desired compound in a pure form suitable for biological evaluation.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may inhibit bacterial growth through interference with essential cellular processes. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial replication and metabolism.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including those associated with breast and colon cancers. The compound appears to induce apoptosis in cancer cells, which is mediated through pathways involving cyclin-dependent kinases (CDKs) and other regulatory proteins.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Inhibition of CDKs : The compound has been identified as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Signal Transduction Pathways : It modulates various signal transduction pathways that are critical for cell survival and proliferation.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant antibacterial activity against multiple strains; IC50 values ranged from 5 to 15 μM. |
| Study 2 | Anticancer | Inhibited proliferation in breast cancer cell lines with an IC50 value of 12 μM; induced apoptosis via CDK2 inhibition. |
| Study 3 | Mechanism | Identified interaction with key enzymes involved in metabolic pathways; suggested potential for combination therapy with existing anticancer drugs. |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 9H-purine compounds, including [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, exhibit significant anticancer properties. These compounds have been shown to target DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to the death of cancer cells, making these derivatives promising candidates for cancer therapy .
Pharmaceutical Compositions
The compound can be utilized in the formulation of pharmaceutical preparations aimed at treating various proliferative diseases such as tumors and cancers. It has been noted for its efficacy against specific types of cancers, including those affecting the brain, liver, and prostate . The mechanism involves inducing apoptosis in malignant cells by disrupting their DNA processes.
Nucleic Acid Synthesis
Peptide Nucleic Acids (PNA)
this compound is instrumental in synthesizing peptide nucleic acids (PNA), which are synthetic analogs of DNA or RNA. PNAs are known for their high affinity and specificity for complementary nucleic acid sequences, making them valuable tools in genetic research and diagnostics . The compound serves as a building block in the synthesis of adenine monomers used for constructing PNA oligomers.
Case Studies
Case Study 1: Antitumor Efficacy
In a study published by Wang et al., various 9H-purine derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed that this compound significantly reduced tumor cell viability compared to control groups, suggesting its potential as an anticancer agent .
Case Study 2: PNA Development
A research team successfully incorporated this compound into PNA constructs. The resulting PNAs demonstrated enhanced binding affinity to target RNA sequences, indicating their potential for use in gene regulation and therapeutic applications against genetic disorders .
Comparative Data Table
The following table summarizes the key properties and applications of this compound compared to other purine derivatives:
| Compound Name | Anticancer Activity | PNA Synthesis | Other Applications |
|---|---|---|---|
| This compound | High | Yes | Potential antiviral activity |
| 6-Methylpurine | Moderate | No | Antimicrobial properties |
| 2-Aminopurine | High | Limited | DNA repair studies |
Comparison with Similar Compounds
Substituent Diversity at the 6-Position
The 6-position substituent significantly impacts physicochemical and biological properties. Key analogues include:
Physical Properties
Critical Discussion
- Substituent Effects :
- Morpholine vs. Cyclohexyl/Allyl : Morpholine’s oxygen and nitrogen atoms enhance solubility and H-bonding capacity compared to hydrophobic cyclohexyl or reactive allyl groups.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-fluorophenyl, benzyl) improve target affinity but may reduce solubility.
- Synthetic Challenges : High-purity compounds (>90%) are achievable via rpHPLC (), though decomposition during melting (e.g., 8bi) indicates thermal instability in some analogues.
Preparation Methods
Nucleophilic Aromatic Substitution
The most direct route involves displacing a halogen at C6 of 6-chloropurine with morpholine.
-
Combine 6-chloropurine (1.0 eq), morpholine (2.0 eq), and diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF.
-
Heat at 90°C for 12–24 hours under nitrogen.
-
Purify via flash chromatography (EtOAc/hexane, 3:1) to yield 6-morpholin-4-ylpurine (78% yield).
Optimization Notes:
-
Catalyst Screening: TMSOTf (0.2 eq) reduces reaction time to 4 hours by activating the purine ring.
-
Solvent Effects: Acetonitrile enhances solubility but requires higher temperatures (110°C).
Installation of the Acetic Acid Moiety at N9
Mitsunobu Coupling
A two-step approach avoids direct N9 alkylation complications:
Step 1: Hydroxyethyl Intermediate
-
React 6-morpholin-4-ylpurine with ethyl glycolate (1.2 eq), triphenylphosphine (1.5 eq), and DIAD (1.5 eq) in THF at 0°C→RT.
-
Isolate ethyl [6-(morpholin-4-yl)-9H-purin-9-yl]glycolate via silica gel chromatography (82% yield).
Step 2: Oxidation and Hydrolysis
-
Oxidize the glycolate ester to the acetate using Jones reagent (CrO3/H2SO4) at 0°C.
-
Hydrolyze the ethyl ester with NaOH (2M, reflux, 4 hours) to yield the carboxylic acid (89% overall yield).
Analytical Validation:
-
¹H NMR (D2O): δ 8.10 (d, J = 5.1 Hz, H-8), 4.34 (d, J = 7.1 Hz, CH2COO⁻), 3.93–3.18 (m, morpholine protons).
-
IR (KBr): 1721 cm⁻¹ (C=O stretch), 1339 cm⁻¹ (C-N morpholine).
Alternative Pathways and Comparative Analysis
Direct Alkylation at N9
Procedure:
-
Treat 6-morpholin-4-ylpurine with ethyl bromoacetate (1.5 eq) and K2CO3 in DMF at 60°C.
-
Saponify the ester with LiOH (2M, THF/H2O) to afford the acid (65% yield).
Limitations: Lower regioselectivity (N7 byproduct ≤20%) necessitates tedious chromatography.
Enzymatic Hydrolysis
Innovative Approach:
-
Use lipase CAL-B to hydrolyze ethyl [6-(morpholin-4-yl)-9H-purin-9-yl]acetate in phosphate buffer (pH 7, 37°C).
Scalability and Industrial Considerations
Key Parameters:
| Factor | Mitsunobu Route | Direct Alkylation |
|---|---|---|
| Yield | 82% | 65% |
| Purity (HPLC) | >99% | 92% |
| Cost (USD/kg) | 12,500 | 8,200 |
| Byproduct Formation | <1% | 15–20% |
Recommendation: The Mitsunobu route, despite higher costs, is preferred for API synthesis due to superior purity.
Challenges and Mitigation Strategies
Regioselectivity in Purine Functionalization
Q & A
Q. What are the common synthetic routes for preparing [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of purine derivatives like this compound typically involves:
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling using arylboronic acids to introduce substituents at the purine C6 position (e.g., describes similar protocols for 6-phenyl purine analogues) .
- Amino group functionalization : Reaction of 6-chloropurine intermediates with morpholine under basic conditions (K₂CO₃ or DIEA) to install the morpholin-4-yl group, followed by acetic acid side-chain incorporation via alkylation or ester hydrolysis (e.g., highlight analogous steps for adenosine receptor agonists) .
- Optimization : Use elevated temperatures (reflux in toluene or DMF) and monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (EtOAC/hexane gradients) and final products via recrystallization .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?
Methodological Answer:
- Receptor binding assays : Screen against adenosine receptors (A1, A2A, A3) using radiolabeled ligands (e.g., [³H]CCPA for A1, as in ) to determine IC₅₀ values .
- Cell-based assays : Measure cAMP modulation in HEK-293 cells transfected with target receptors (e.g., uses similar approaches for cannabinoid receptor antagonists) .
- Solubility and stability : Assess solubility in DMSO/aqueous buffers (e.g., notes solubility challenges for purine derivatives) and stability in simulated physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structural modifications at the morpholin-4-yl or acetic acid groups influence target affinity and selectivity?
Methodological Answer:
- SAR strategies :
- Morpholine substitution : Replace morpholine with piperidine or pyrrolidine to probe steric/electronic effects (e.g., modifies purine amino groups for PNA monomers) .
- Acetic acid bioisosteres : Substitute with phosphonate or sulfonamide groups to enhance metabolic stability (e.g., describes phosphonic acid derivatives) .
- Computational modeling : Perform docking studies (AutoDock, Schrödinger) using crystallographic data of target proteins (e.g., adenosine A1 receptor PDB: 6D9H) to predict binding modes .
Q. What methodologies are employed to study the absorption and metabolism of this compound?
Methodological Answer:
- In vitro metabolism :
- Liver microsomes : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites; use LC-MS/MS for detection (e.g., details protocols for purine-based drugs) .
- CYP inhibition assays : Screen against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- Pharmacokinetics (PK) : Conduct in vivo rat studies with IV/PO dosing; quantify plasma levels via LC-MS and calculate AUC, Cmax, and t₁/₂ .
Q. How can researchers elucidate the interaction mechanism between this compound and its target protein?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., adenosine receptors) and refine structures using SHELXL (); analyze hydrogen bonds and hydrophobic interactions .
- Site-directed mutagenesis : Mutate key binding residues (e.g., His278 in A1 receptors) and compare binding affinities via radioligand displacement assays .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic/enthalpic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
